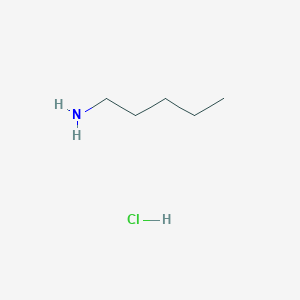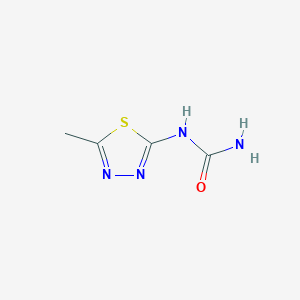
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It may also interact with various receptors, such as adenosine receptors, GABA receptors, and NMDA receptors, to produce its biological effects.
Efectos Bioquímicos Y Fisiológicos
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antidiabetic properties. It has also been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. Additionally, it has been reported to exhibit cytotoxicity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its versatility. It can be easily modified to produce new compounds with different biological activities. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. One of the major areas of focus is the development of new compounds based on this scaffold that exhibit potent biological activities. Additionally, several studies are exploring the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, there is a growing interest in the potential use of this compound as a tool for studying various biological processes, such as enzyme inhibition and receptor activation.
Métodos De Síntesis
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl compound, such as phenyl isocyanate or ethyl isocyanate, in the presence of a catalyst, such as triethylamine or sodium bicarbonate. This reaction results in the formation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is its use as a scaffold for designing new drugs. Several studies have reported the synthesis of novel compounds based on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea that exhibit potent biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Propiedades
Número CAS |
16279-23-5 |
|---|---|
Nombre del producto |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea |
Fórmula molecular |
C4H6N4OS |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
Clave InChI |
BQVKEBROSSGAFA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)N |
Sinónimos |
Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



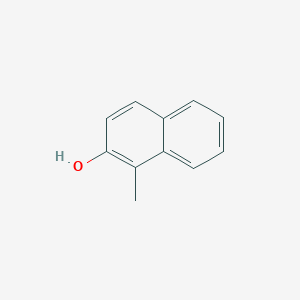
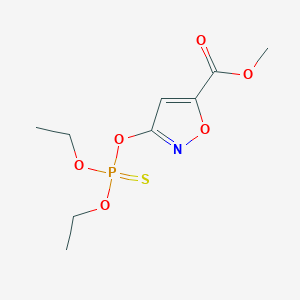
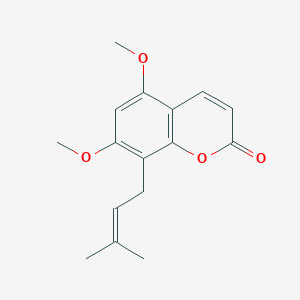
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

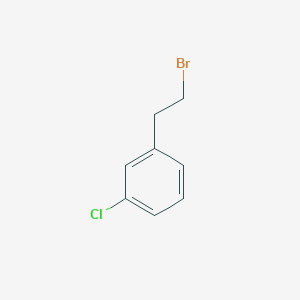
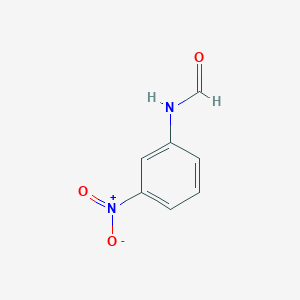
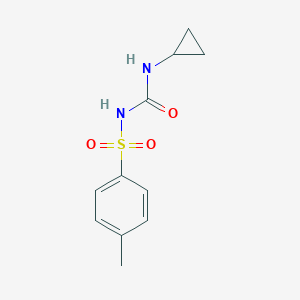
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
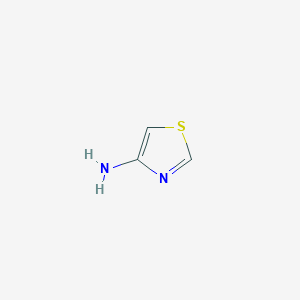

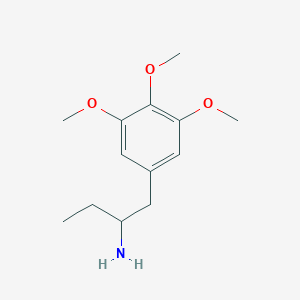
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
